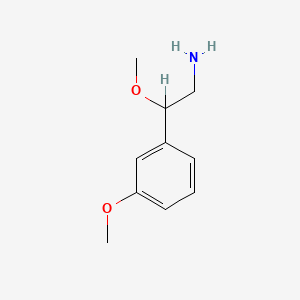

2-Methoxy-2-(3-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLTKFZPJGKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 2 3 Methoxyphenyl Ethanamine

Established Synthetic Routes to 2-Methoxy-2-(3-methoxyphenyl)ethanamine

The synthesis of phenylethylamines and their derivatives is a cornerstone of organic synthesis. For a molecule such as 2-Methoxy-2-(3-methoxyphenyl)ethanamine, several established routes can be proposed, leveraging common starting materials and well-understood reaction mechanisms.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing complex molecules from simpler, commercially available precursors. libretexts.org A plausible multi-step pathway to the target compound could commence from 3-methoxyphenylacetonitrile. This approach involves the sequential introduction of the required functional groups.

A proposed synthetic sequence is as follows:

α-Halogenation: The synthesis could initiate with the α-bromination of 3-methoxyphenylacetonitrile. This reaction places a halogen on the carbon adjacent to the nitrile group, activating it for subsequent nucleophilic substitution.

Nucleophilic Substitution: The resulting α-bromo-3-methoxyphenylacetonitrile can then undergo a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the C2-methoxy group. This would yield the key intermediate, 2-methoxy-2-(3-methoxyphenyl)acetonitrile. uni.lu

Nitrile Reduction: The final step involves the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the final product, 2-Methoxy-2-(3-methoxyphenyl)ethanamine.

Table 1: Proposed Multi-step Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents | Product | Reference Principle |

|---|---|---|---|---|---|

| 1 | α-Bromination | 3-Methoxyphenylacetonitrile | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 2-Bromo-2-(3-methoxyphenyl)acetonitrile | Standard α-halogenation of nitriles |

| 2 | Nucleophilic Substitution | 2-Bromo-2-(3-methoxyphenyl)acetonitrile | Sodium methoxide (NaOMe) in Methanol (B129727) (MeOH) | 2-Methoxy-2-(3-methoxyphenyl)acetonitrile | Williamson ether synthesis variant |

| 3 | Nitrile Reduction | 2-Methoxy-2-(3-methoxyphenyl)acetonitrile | LiAlH₄ in THF, followed by water workup | 2-Methoxy-2-(3-methoxyphenyl)ethanamine | Standard nitrile reduction orgsyn.org |

Reductive Amination Strategies

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary/secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, a hypothetical precursor ketone, 2-methoxy-1-(3-methoxyphenyl)ethanone , would be required. This ketone could potentially be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with methoxyacetyl chloride.

Once the precursor ketone is obtained, it can undergo reductive amination with ammonia. acs.org Various reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comthieme-connect.com

Table 2: Proposed Reductive Amination Strategy

| Starting Material | Amine Source | Reducing Agent | Typical Conditions | Product | Reference Principle |

|---|---|---|---|---|---|

| 2-Methoxy-1-(3-methoxyphenyl)ethanone | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | 2-Methoxy-2-(3-methoxyphenyl)ethanamine | Borch reductive amination masterorganicchemistry.com |

| 2-Methoxy-1-(3-methoxyphenyl)ethanone | Ammonia (NH₃) | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | High pressure H₂, Alcoholic solvent | 2-Methoxy-2-(3-methoxyphenyl)ethanamine | Catalytic reductive amination acs.org |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups. In the context of synthesizing 2-Methoxy-2-(3-methoxyphenyl)ethanamine, this method is most applicable to the reduction of the nitrile intermediate, 2-methoxy-2-(3-methoxyphenyl)acetonitrile .

The hydrogenation of nitriles to primary amines is typically carried out using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium-based catalysts under a hydrogen atmosphere. orgsyn.org The reaction is often performed in an alcoholic solvent, and the addition of ammonia is a common practice to suppress the formation of secondary and tertiary amine byproducts. orgsyn.org

The synthesis of the required nitrile precursor could follow the path outlined in section 2.1.1, starting from 3-methoxyphenylacetonitrile. chemicalbook.comchemicalbook.com

Enantioselective Synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine and Chiral Analogues

The presence of a stereocenter at the C2 position of 2-Methoxy-2-(3-methoxyphenyl)ethanamine means that it can exist as a pair of enantiomers. The development of enantioselective synthetic methods is crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications. organic-chemistry.orgorganic-chemistry.org

Biocatalytic Transformations and Enzyme Applications

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. nih.gov Transaminases (TAs), in particular, are widely used for the synthesis of chiral amines from prochiral ketones. researchgate.netacs.org

An enantioselective synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine could be achieved through the asymmetric transamination of the prochiral ketone, 2-methoxy-1-(3-methoxyphenyl)ethanone . By selecting either an (R)-selective or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of the target amine with high enantiomeric excess. nih.govnih.gov These reactions typically use a simple amine, such as isopropylamine (B41738) or alanine, as the amine donor. researchgate.net

Table 3: Biocatalytic Transamination for Enantioselective Synthesis

| Substrate | Enzyme Type | Amine Donor | Expected Product | Key Advantage | Reference Principle |

|---|---|---|---|---|---|

| 2-Methoxy-1-(3-methoxyphenyl)ethanone | (R)-selective Transaminase | Isopropylamine | (R)-2-Methoxy-2-(3-methoxyphenyl)ethanamine | High enantioselectivity, mild reaction conditions | Asymmetric biocatalytic amination nih.govresearchgate.net |

| 2-Methoxy-1-(3-methoxyphenyl)ethanone | (S)-selective Transaminase | Isopropylamine | (S)-2-Methoxy-2-(3-methoxyphenyl)ethanamine | Access to the opposite enantiomer | Asymmetric biocatalytic amination nih.gov |

Asymmetric Organocatalysis and Chiral Auxiliary Applications

Asymmetric organocatalysis utilizes small chiral organic molecules to catalyze enantioselective transformations. nih.govnih.gov This field has provided numerous methods for the synthesis of chiral amines. mdpi.com For instance, a chiral phosphoric acid or a cinchona alkaloid-derived catalyst could potentially be used to catalyze an asymmetric reduction of an imine formed from 2-methoxy-1-(3-methoxyphenyl)ethanone and an amine source. youtube.com

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.gov In this approach, a chiral auxiliary is covalently attached to the substrate to direct a subsequent diastereoselective reaction. For the synthesis of the target amine, a precursor such as 3-methoxyphenylacetic acid could be coupled to a chiral auxiliary. Subsequent steps would involve introducing the C2-methoxy group and converting the carboxylic acid derivative to the amine, with the chiral auxiliary controlling the stereochemistry at the C2 position. The final step would be the removal of the auxiliary to yield the enantiomerically enriched amine.

Stereoselective Hydrogenation Reactions

The synthesis of enantiomerically pure amines is a significant area of chemical research. For a compound like 2-Methoxy-2-(3-methoxyphenyl)ethanamine, stereoselective hydrogenation represents a key strategy for obtaining specific stereoisomers. This is often achieved through the diastereoselective reduction of a chiral imine or enamine intermediate.

A common approach involves the reaction of a precursor ketone, 3'-methoxy-α-methoxyacetophenone, with a chiral auxiliary. For instance, reacting the ketone with a chiral amine such as (S)-α-methylbenzylamine can form a chiral imine. This intermediate is not typically isolated but is reduced in situ. The chiral auxiliary directs the approach of the reducing agent to one face of the C=N double bond, leading to the preferential formation of one diastereomer of the resulting amine. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

In related syntheses, such as that for the pharmaceutical intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a chiral enamine is formed from a β-ketosulfone and a chiral auxiliary. This enamine is then reduced in situ with a reagent like sodium borohydride (B1222165) in the presence of acetic acid. google.com This method highlights a viable pathway for the asymmetric synthesis of related phenethylamines, which could be adapted for 2-Methoxy-2-(3-methoxyphenyl)ethanamine. The choice of catalyst, reducing agent, and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Reagents for Stereoselective Reduction

| Precursor | Chiral Auxiliary | Reducing Agent | Result |

|---|---|---|---|

| 3'-methoxy-α-methoxyacetophenone | (S)-α-methylbenzylamine | Sodium borohydride (NaBH₄) | Chiral 2-Methoxy-2-(3-methoxyphenyl)ethanamine |

| 3'-methoxy-α-methoxyacetophenone | Chiral Oxazolidine | Catalytic Hydrogenation (H₂/Pd-C) | Chiral 2-Methoxy-2-(3-methoxyphenyl)ethanamine |

Derivatization Strategies for 2-Methoxy-2-(3-methoxyphenyl)ethanamine

The primary amine functionality of 2-Methoxy-2-(3-methoxyphenyl)ethanamine is a prime site for various chemical derivatizations, allowing for the synthesis of a wide range of analogs with modified properties.

Amidation Reactions and Formation of N-Substituted Derivatives

The nucleophilic primary amine group readily undergoes acylation reactions with various electrophilic reagents to form stable N-substituted amide derivatives. These reactions are typically straightforward and high-yielding. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

For example, reaction with acetyl chloride in a suitable solvent would yield N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide. The properties of the resulting derivative can be tuned by varying the nature of the acyl group. Studies on related N-methoxy amides have shown they can be activated with reagents like triflic anhydride (B1165640) to undergo intramolecular electrophilic aromatic amination, leading to cyclized products such as oxindoles. uwaterloo.ca

Table 2: Examples of Amidation Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide |

| Benzoyl Chloride | Pyridine | N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide |

| Acetic Anhydride | None / cat. Acid | N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide |

Introduction of Halogenated Moieties (e.g., Fluorination)

Halogenation can occur either on the aromatic ring or at the nitrogen atom. Direct electrophilic aromatic substitution (e.g., bromination or chlorination) on the 3-methoxyphenyl (B12655295) ring would likely be directed by the existing methoxy (B1213986) and alkylamine substituents.

More targeted derivatization can involve N-halogenation. For instance, an N-iodo derivative, N-iodo-2-methoxy-2-(3-methoxyphenyl)ethanamine, has been documented. nih.gov The introduction of fluorine, a common strategy in medicinal chemistry, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. evitachem.com While direct fluorination of the parent compound is challenging, a fluorinated analog such as 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine (B3418738) serves as a building block for more complex molecules. Derivatization of 2-Methoxy-2-(3-methoxyphenyl)ethanamine could similarly involve N-fluoro reagents or the use of pre-fluorinated starting materials in its synthesis.

Heterocyclic Ring Formation and Cyclization Reactions (e.g., Pictet-Spengler)

As a β-arylethylamine, 2-Methoxy-2-(3-methoxyphenyl)ethanamine is a suitable substrate for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline alkaloids and their analogs. wikipedia.orgnih.gov The reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org

The mechanism proceeds via the formation of a Schiff base, which is then protonated under acidic conditions to form a highly electrophilic iminium ion. This ion is attacked by the electron-rich phenyl ring to close the six-membered ring. wikipedia.orgdepaul.edu Compared to more nucleophilic aromatic systems like indoles or pyrroles, the phenyl group of 2-Methoxy-2-(3-methoxyphenyl)ethanamine is less reactive, often requiring stronger acid catalysts (e.g., trifluoroacetic acid, polyphosphoric acid) and higher temperatures to achieve good yields. wikipedia.org Reaction with formaldehyde, for example, would yield a 7-methoxy-4-methoxytetrahydroisoquinoline derivative.

Reaction Mechanisms and Kinetic Studies in Synthesis

Elucidation of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for optimizing conditions and controlling outcomes. In the synthesis and derivatization of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, several key intermediates have been proposed or identified in analogous systems.

Iminium Ions: In the Pictet-Spengler reaction, the condensation of the primary amine with an aldehyde generates an imine. Under the acidic reaction conditions, this imine is protonated to form a reactive iminium ion intermediate. The electrophilicity of this iminium ion is the driving force for the subsequent cyclization step. wikipedia.orgdepaul.edu Kinetic studies on related reactions have shown a linear relationship between the reaction rate and the acidity of the medium, underscoring the importance of this protonated intermediate. depaul.edu

Chiral Enamines: During stereoselective synthesis, the reaction of a precursor ketone with a chiral amine can lead to a chiral enamine intermediate. google.com This species exists in equilibrium with the corresponding imine. The defined stereochemistry of the enamine directs the diastereoselective reduction, which is fundamental to achieving an enantiomerically pure final product.

N-Acylnitrenium Ions: In the cyclization of N-substituted amide derivatives, evidence points to the formation of highly reactive intermediates. For example, the treatment of N-methoxy amides with activating agents can generate an N-acyl-N-methoxy nitrenium ion. uwaterloo.ca This electrophilic nitrogen species is capable of undergoing intramolecular aromatic substitution to form cyclic products like oxindoles.

Mechanistic Pathways of Functional Group Transformations

The transformations of 2-Methoxy-2-(3-methoxyphenyl)ethanamine would primarily involve reactions of its primary amine and the cleavage of its ether linkages. The mechanistic pathways for these transformations are dictated by the nature of the reagents and reaction conditions.

Transformations of the Primary Amine:

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, susceptible to reactions with a variety of electrophiles.

N-Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides. The reaction proceeds via an S(_N)2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the possibility of further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, a large excess of the primary amine is typically used.

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of a stable N-acylated amide derivative. This reaction is generally high-yielding and is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Table 1: General Mechanistic Overview of Primary Amine Transformations

| Transformation | Reagent Example | Key Mechanistic Steps | Intermediate/Transition State | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Nucleophilic attack by amine on alkyl halide, S(_N)2 displacement of halide | S(_N)2 Transition State | Secondary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Nucleophilic addition to carbonyl, formation of tetrahedral intermediate, elimination of leaving group | Tetrahedral Intermediate | N-substituted Amide |

Transformations of the Methoxy Groups:

The compound possesses two methoxy groups: one attached to the aromatic ring and another at the benzylic position. The cleavage of these ether linkages typically requires harsh reaction conditions and strong acids or Lewis acids.

Cleavage of the Aryl Methoxy Ether: The methoxy group attached to the phenyl ring can be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr) or a strong Lewis acid like boron tribromide (BBr₃). With HBr, the mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an S(_N)2 fashion, leading to the formation of a phenol (B47542) and methyl bromide. The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide on the methyl group.

Cleavage of the Benzylic Methoxy Ether: The benzylic ether linkage is generally more labile than the aryl ether linkage under acidic conditions due to the potential for the formation of a resonance-stabilized benzylic carbocation. The mechanism would likely involve protonation of the ether oxygen, followed by the departure of methanol to form a secondary benzylic carbocation. This carbocation would then be attacked by a nucleophile present in the reaction medium.

Table 2: Reagents and Plausible Mechanisms for Ether Cleavage

| Ether Type | Reagent Example | Plausible Mechanistic Pathway | Key Intermediate | Product Type |

| Aryl Methoxy | Boron Tribromide (BBr₃) | Lewis acid complexation, nucleophilic attack by bromide on methyl group | Oxonium-boron complex | Phenol |

| Benzylic Methoxy | Hydrobromic Acid (HBr) | Protonation of ether oxygen, formation of benzylic carbocation, nucleophilic attack | Benzylic Carbocation | Benzylic Alcohol/Halide |

It is important to note that the simultaneous presence of multiple reactive sites could lead to competitive reactions, and the selectivity for a particular transformation would depend on the specific reagents and conditions employed. Detailed experimental studies on 2-Methoxy-2-(3-methoxyphenyl)ethanamine are necessary to fully elucidate the specific mechanistic pathways and to determine the precise outcomes of these transformations.

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis in Research

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of a chemical compound. Standard techniques include NMR, MS, and FTIR spectroscopy, each providing unique insights into the molecular architecture. However, no specific data sets for 2-Methoxy-2-(3-methoxyphenyl)ethanamine were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR experiments would provide detailed information on the chemical environment of each proton and carbon atom, respectively. This data, including chemical shifts (δ), coupling constants (J), and signal multiplicity, would be essential to confirm the connectivity of the methoxy (B1213986) groups, the phenyl ring, and the ethanamine backbone. At present, no such spectra have been published for this compound.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Under electron ionization (EI) or other methods, the molecule would break apart in a predictable manner. Analysis of the resulting fragment ions would help to confirm the presence of the 3-methoxyphenyl (B12655295) group and the methoxy-ethanamine side chain. This analytical data is not currently available in the literature.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for 2-Methoxy-2-(3-methoxyphenyl)ethanamine would be expected to show characteristic absorption bands for N-H stretching in the primary amine, C-O stretching for the two ether groups, C-H stretching for the aromatic and aliphatic portions, and aromatic C=C bending. A published spectrum that would allow for this analysis could not be located.

X-ray Crystallography and Solid-State Structure Analysis

Crystal Engineering and Packing Arrangements

Should a crystalline form of 2-Methoxy-2-(3-methoxyphenyl)ethanamine be analyzed, crystallographic data would describe its crystal system, space group, and unit cell dimensions. This information is fundamental to the field of crystal engineering, which studies how molecules pack together in a crystal lattice. No crystallographic information file (CIF) or related publication exists for this compound.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions from the phenyl rings. An X-ray structure would allow for a detailed analysis of these interactions, explaining how individual molecules assemble into a larger supramolecular architecture. In the absence of crystallographic data, this analysis cannot be performed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. DFT methods balance computational cost and accuracy, making them a popular choice for studying molecules of this size. Such studies can provide a detailed picture of the molecule's electronic characteristics and conformational possibilities.

DFT calculations can be used to determine the electronic structure of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom of the amine group would be expected to be a region of negative potential, making it a likely site for interaction with electrophiles.

Mulliken population analysis, another output of DFT calculations, can provide the partial charges on each atom in the molecule. This information helps in understanding the intramolecular charge distribution and identifying polar bonds, which can influence the molecule's interactions with other polar molecules. While specific DFT studies on 2-Methoxy-2-(3-methoxyphenyl)ethanamine are not prevalent in the literature, theoretical calculations on similar methoxy-containing aromatic compounds have been performed. epstem.netresearchgate.net

Table 1: Hypothetical Electronic Properties of 2-Methoxy-2-(3-methoxyphenyl)ethanamine from DFT Calculations

| Parameter | Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.

The biological activity of a flexible molecule like 2-Methoxy-2-(3-methoxyphenyl)ethanamine is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target.

Computational methods such as systematic searches or molecular dynamics simulations can be used to explore the conformational space of the molecule. nih.gov By rotating the rotatable bonds in the molecule, a potential energy surface can be generated, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. A study on structurally related 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines highlighted the importance of the N--O distance, which is governed by the conformational preferences of the molecule, in determining its binding affinity to serotonin (B10506) receptors. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of 2-Methoxy-2-(3-methoxyphenyl)ethanamine

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 60° (gauche) | 0.00 | 65 |

| 2 | 180° (anti) | 1.20 | 25 |

| 3 | -60° (gauche) | 2.50 | 10 |

Note: This table presents a hypothetical energetic landscape. The actual values would be determined through detailed computational analysis.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

For 2-Methoxy-2-(3-methoxyphenyl)ethanamine, molecular docking could be employed to investigate its potential interactions with various biological targets. Given that structurally similar compounds have shown affinity for serotonin receptors, a docking study could explore the binding of this molecule to the 5-HT2 receptor. nih.gov Such a study would involve preparing a 3D model of the receptor's binding site and then computationally "docking" the different conformers of our ligand into it.

The results of a docking study are typically a set of predicted binding poses and a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis of the best-scoring pose can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

Table 3: Hypothetical Molecular Docking Results of 2-Methoxy-2-(3-methoxyphenyl)ethanamine with a 5-HT2A Receptor Model

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Hydrogen Bonds | Amine group with ASP155; Methoxy (B1213986) oxygen with SER242 | Specific polar interactions that stabilize the binding pose. |

| Hydrophobic Interactions | Phenyl ring with PHE340, TRP336 | Non-polar interactions contributing to binding. |

| Pi-Stacking | Phenyl ring with PHE340 | Favorable interaction between aromatic rings. |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (numerical representations of chemical information) and experimentally measured activity.

A QSAR study involving 2-Methoxy-2-(3-methoxyphenyl)ethanamine would require a dataset of structurally similar compounds with known activities for a particular biological endpoint. Molecular descriptors for each compound would be calculated, covering a range of properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. nih.gov

Cheminformatics approaches can be used to analyze large chemical datasets and identify trends in structure-activity relationships. For example, by comparing the structures and activities of a series of analogs of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, it might be possible to identify which structural features are most important for a desired activity. QSAR studies have been successfully applied to various classes of compounds to predict properties like toxicity and receptor binding affinity. zsmu.edu.ua

Table 4: Hypothetical QSAR Data for a Series of Analogs of 2-Methoxy-2-(3-methoxyphenyl)ethanamine

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| Analog 1 | 2.1 | 181.23 | 46.2 | 7.5 |

| Analog 2 | 2.5 | 195.26 | 46.2 | 7.8 |

| Analog 3 | 2.1 | 199.21 | 66.5 | 7.2 |

| Analog 4 | 2.8 | 209.28 | 46.2 | 8.1 |

Note: This table illustrates the type of data used in a QSAR study. The predicted activity would be based on a derived mathematical model.

Exploration of Biological Activities and Pharmacological Relevance Research Oriented

Investigation of Molecular Targets and Mechanism of Action

The mechanisms by which methoxy-substituted phenethylamines exert their effects are typically investigated through studies of their interactions with specific molecular targets, such as receptors and enzymes.

Receptor Binding Affinity and Selectivity Studies (e.g., Serotonin (B10506) 5-HT2A, Dopamine (B1211576), G-protein Coupled Receptors, M1 Muscarinic Receptor)

Research into the receptor binding profiles of phenethylamines often reveals a complex pattern of interactions with various neurotransmitter systems.

Serotonin 5-HT2A Receptors: Many methoxyphenethylamines with methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring are known to be agonists of the serotonin 5-HT2A receptor. sigmaaldrich.com This interaction is a key factor in the psychedelic effects of compounds like those in the 2C series. sigmaaldrich.com The affinity for the 5-HT2A receptor can be significantly influenced by the specific substitution pattern on the phenyl ring. For instance, in a series of 2,5-dimethoxyphenylpiperidines, deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT2A receptor, while deletion of the 2-methoxy group led to a more than 500-fold drop in potency.

Dopamine Receptors: The interaction of methoxy-substituted phenethylamines with dopamine receptors is also a subject of study. For example, some substituted phenethylamines have been investigated for their ability to inhibit dopamine reuptake. scbt.comstrem.com However, studies on certain derivatives have shown that the presence of a methoxy group on the aromatic ring can lead to very weak or no inhibitory activity on the dopamine transporter (DAT). scbt.com In contrast, other related compounds, such as (R)-2-CH3O-N-n-propylnorapomorphine (MNPA), which has a methoxy group, have been found to be potent full agonists at both D2 and D3 dopamine receptors. nih.gov

G-protein Coupled Receptors (GPCRs): Serotonin and dopamine receptors are themselves members of the large family of G-protein coupled receptors (GPCRs). The interaction of ligands with these receptors initiates a cascade of intracellular signaling events. Some orphan GPCRs have been shown to exhibit constitutive activity that can be modulated by ligands. The study of how novel compounds interact with these receptors is an active area of research.

Enzyme Modulation and Inhibition Research

The metabolic fate and pharmacological activity of phenethylamines can be influenced by their interaction with various enzymes.

Research on related compounds has shown that they can act as inhibitors of certain enzymes. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been identified as a selective inhibitor of the STAT3 pathway and has also been shown to attenuate the activity of monoamine oxidase B (MAO-B). Trace amines, a class of endogenous compounds that includes phenethylamine (B48288) derivatives, are known to be metabolized by monoamine oxidases. Specifically, β-phenylethylamine is a substrate for MAO-B. The inhibition of these enzymes can lead to an increase in the synaptic concentration of monoamine neurotransmitters.

Another area of research is the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in the kynurenine (B1673888) pathway of tryptophan metabolism. The development of inhibitors for such enzymes is a strategy in cancer immunotherapy.

Ligand Design for Specific Biological Pathways

The design of novel ligands for specific biological pathways is a key aspect of drug discovery. By systematically modifying the structure of a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. The phenethylamine scaffold is a common starting point for the design of new central nervous system active agents. For example, N-benzyl substitution on the amine of some phenethylamines has been found to increase affinity and potency at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties.

Influence of Methoxy Substituents on Bioactivity

The position and number of methoxy groups on the phenyl ring of a phenethylamine have a profound impact on its pharmacological profile. As mentioned earlier, the 2,5-dimethoxy substitution pattern is a common feature of many serotonergic psychedelics. sigmaaldrich.com The introduction of a beta-methoxy group on the phenethylamine sidechain has been reported to create a new class of psychotomimetic agents that are more potent than their non-methoxylated counterparts. However, in the context of dopamine reuptake inhibition, the presence of a methoxy group on the aromatic ring has been associated with a decrease in activity. scbt.com

Impact of Amine Chain Modifications and Substitutions

Modifications to the ethylamine (B1201723) side chain are another important determinant of biological activity. For instance, the conversion of a primary amine to a secondary amine in some phenethylamines can lead to a significant loss of activity at the 5-HT2A receptor. However, N-benzyl substitution can be an exception, enhancing both affinity and potency. In studies of dopamine reuptake inhibitors, compounds with smaller ring sizes at the alkylamine position showed stronger inhibitory activities. strem.com

Below is a data table illustrating the impact of substitutions on the dopamine reuptake inhibitory activity of some phenethylamine derivatives.

| Compound ID | Aromatic Group (Ar) | R2 Substituent | IC50 (nM) for Dopamine Reuptake Inhibition |

| 19 | Phenyl | Pyrrolidine | 398.6 |

| 20 | Phenyl | Azepane | 4594.0 |

This table is based on data for 2-(alkyl amino)-1-arylalkan-1-one derivatives and is intended to be illustrative of structure-activity relationships in related compounds. strem.com

Bioisosteric Replacements and Analog Design

The principles of bioisosteric replacement and analog design are fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound. In the context of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, the strategic modification of its core structure can be informed by structure-activity relationship (SAR) studies of related phenethylamine derivatives.

Key areas for modification in 2-Methoxy-2-(3-methoxyphenyl)ethanamine include the methoxy groups and the phenyl ring. Research on related compounds, such as 2,5-dimethoxyphenylpiperidines, has demonstrated that the presence and position of methoxy groups can be critical for biological activity, particularly at serotonin receptors like the 5-HT2A receptor. nih.gov For instance, the deletion of either the 2- or 5-methoxy group in a related series of compounds led to a significant decrease in agonist potency at the 5-HT2A receptor. nih.gov This suggests that the two methoxy groups in 2-Methoxy-2-(3-methoxyphenyl)ethanamine are likely important for its interaction with target proteins.

Furthermore, studies on ketamine analogs have shown that the position of substituents on the phenyl ring significantly influences anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com This provides a rationale for the placement of the methoxy group at the 3-position of the phenyl ring in the target compound and suggests that analogs with substitutions at other positions may exhibit different biological profiles.

The ethylamine side chain is another key feature for modification. The design of conformationally restricted analogs can provide insights into the bioactive conformation of the molecule.

The following table summarizes potential bioisosteric replacements and analog design strategies for 2-Methoxy-2-(3-methoxyphenyl)ethanamine based on findings from related compounds.

| Structural Feature | Potential Modification | Rationale from Related Compounds | Expected Outcome |

| 3-Methoxy Group | Replacement with other alkoxy groups (e.g., ethoxy, isopropoxy) | To explore the impact of steric bulk on receptor binding. | Modulation of binding affinity and selectivity. |

| Replacement with bioisosteres (e.g., chloro, methyl) | To alter electronic and lipophilic properties. mdpi.com | Altered pharmacokinetic and pharmacodynamic properties. | |

| Aliphatic Methoxy Group | Replacement with other alkoxy groups or a hydroxyl group | To investigate the role of this group in hydrogen bonding and metabolism. | Changes in solubility, metabolic stability, and target interaction. |

| Phenyl Ring | Introduction of additional substituents (e.g., halogens, alkyl groups) | SAR studies on phenethylamines show that substituents at specific positions can enhance affinity for targets like the 5-HT2A receptor. researchgate.net | Increased potency and/or selectivity for specific biological targets. |

| Ethylamine Side Chain | Cyclization or incorporation into a ring system | To restrict conformational flexibility and lock the molecule into a potentially more active conformation. nih.gov | Enhanced binding affinity and receptor subtype selectivity. |

Preclinical Research Applications

The structural characteristics of 2-Methoxy-2-(3-methoxyphenyl)ethanamine make it a candidate for several preclinical research applications, particularly in the fields of neuropharmacology and molecular imaging.

Biochemical Pathway Probing

Phenethylamine derivatives are well-known for their interactions with monoamine neurotransmitter systems. Compounds with similar structures to 2-Methoxy-2-(3-methoxyphenyl)ethanamine often exhibit affinity for serotonin, dopamine, and norepinephrine (B1679862) transporters and receptors. For example, 4-methoxyphenethylamine (B56431) (4-MPEA), a positional isomer, has been shown to act as a serotonin and norepinephrine releasing agent in vitro. wikipedia.org

Given the structural similarities, 2-Methoxy-2-(3-methoxyphenyl)ethanamine could potentially be used as a tool to probe the function of these neurotransmitter pathways. By observing the physiological or cellular responses to the application of this compound in in vitro and in vivo models, researchers could gain a better understanding of the roles these pathways play in various physiological and pathological processes. For instance, its use in cell cultures expressing specific receptor subtypes could help to elucidate the downstream signaling cascades activated by these receptors. The investigation of designer drugs like 25I-NBOMe, a potent 5-HT2A agonist, underscores the utility of such molecules in mapping the intricate connections within the serotonergic system. nih.gov

Development of Chemical Probes and Tools for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein or a receptor. The development of effective chemical probes requires a deep understanding of the structure-activity relationships of a chemical scaffold.

Based on the SAR data from related phenethylamines, 2-Methoxy-2-(3-methoxyphenyl)ethanamine could serve as a scaffold for the development of more potent and selective chemical probes. By systematically modifying its structure, as outlined in the analog design section, it may be possible to create derivatives with high affinity and selectivity for a particular biological target. For example, if the parent compound shows moderate affinity for a specific serotonin receptor subtype, targeted chemical modifications could enhance this affinity and reduce off-target effects, resulting in a more precise tool for studying the function of that receptor.

Radiolabeling Strategies for Imaging and Tracing Studies (e.g., PET Imaging)

Radiolabeling of small molecules is a powerful technique for in vivo imaging and tracing studies, with Positron Emission Tomography (PET) being a prominent modality. The introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or a gamma-emitting radionuclide for Single Photon Emission Computed Tomography (SPECT), such as Iodine-123 (¹²³I), into a molecule allows for the non-invasive visualization and quantification of its distribution in the body.

The structure of 2-Methoxy-2-(3-methoxyphenyl)ethanamine is amenable to radiolabeling. The methoxy groups offer a potential site for the introduction of ¹¹C through the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate. Furthermore, the phenyl ring can be modified to incorporate a radiolabel. The existence of a PubChem entry for N-iodo-2-methoxy-2-(3-methoxyphenyl)ethanamine suggests that iodinated versions of this compound have been synthesized, likely for the purpose of developing SPECT imaging agents. nih.gov

A study on the dopamine transporter (DAT) tracer, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, highlights a successful strategy for radiolabeling a molecule with a similar methoxyethyl moiety for in vivo brain imaging. nih.gov This provides a precedent for the potential development of a radiolabeled version of 2-Methoxy-2-(3-methoxyphenyl)ethanamine or its analogs as imaging agents for neurotransmitter systems in the central nervous system.

The following table outlines potential radiolabeling strategies for 2-Methoxy-2-(3-methoxyphenyl)ethanamine.

| Radionuclide | Labeling Position | Precursor | Labeling Method | Imaging Modality |

| ¹¹C | Methoxy groups | Des-methyl precursor | O-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET |

| ¹⁸F | Phenyl ring | Precursor with a leaving group (e.g., nitro, trimethylammonium) | Nucleophilic substitution with [¹⁸F]fluoride | PET |

| ¹²³I | Phenyl ring | Stannyl or boronic acid precursor | Electrophilic iododestannylation or iododeboronation with [¹²³I]NaI | SPECT |

Process Development and Optimization in Academic Synthesis

Continuous Flow Synthesis Methodologies

The transition from traditional batch processing to continuous flow synthesis in academic laboratories has been driven by the numerous advantages offered by the latter, including enhanced safety, improved heat and mass transfer, and greater reproducibility. jst.org.in For the synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, a hypothetical continuous flow process can be conceptualized based on established transformations for similar arylalkanamines.

A plausible two-step sequence amenable to continuous flow would involve the methoxylation of a suitable precursor followed by a reductive amination. The first step could be the reaction of 3-methoxyphenylacetonitrile with a methoxylating agent, and the second, the reduction of the resulting intermediate to the target amine. In a continuous flow setup, each of these steps would be conducted in a dedicated reactor module. For instance, the initial reaction could be performed in a heated coil reactor to ensure precise temperature control, while the subsequent hydrogenation could be carried out in a packed-bed reactor containing a heterogeneous catalyst. mdpi.com

The use of microreactors or tube reactors in continuous flow systems allows for a high surface-area-to-volume ratio, which is crucial for managing exothermic reactions and improving reaction efficiency. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup enables the optimization of the reaction to maximize yield and minimize the formation of byproducts. jst.org.in

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine

| Parameter | Step 1: Methoxylation | Step 2: Reductive Amination |

|---|---|---|

| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor (e.g., with Pd/C) |

| Temperature | 80-120 °C | 25-50 °C |

| Pressure | 5-10 bar | 10-20 bar (H2) |

| Residence Time | 5-15 minutes | 2-10 minutes |

| Solvent | Methanol (B129727) | Methanol/Ammonia (B1221849) |

| Reactant Concentration | 0.5 - 1.0 M | 0.3 - 0.8 M |

Integrated Reactor-Crystallizer Systems for Product Isolation and Purification

Following the synthesis of the target amine in the flow reactor, the product stream can be directed into a mixed-suspension, mixed-product removal (MSMPR) crystallizer. researchgate.net In this vessel, controlled cooling or the addition of an anti-solvent can induce crystallization of the desired product. The resulting slurry, containing the purified crystalline product, can then be continuously withdrawn for filtration and drying. continuuspharma.com Such an integrated system not only simplifies the downstream processing but also allows for better control over crystal size distribution and purity. researchgate.netrsc.org

Table 2: Components of an Integrated Reactor-Crystallizer System

| Component | Function | Key Operational Parameters |

|---|---|---|

| Continuous Flow Reactor | Synthesizes the crude product stream. | Flow rate, temperature, pressure. |

| MSMPR Crystallizer | Induces and controls the crystallization of the product. | Temperature profile, anti-solvent addition rate, stirring speed. |

| In-line Process Analytical Technology (PAT) | Monitors crystal size and concentration in real-time. | Spectroscopic or imaging probe data. |

| Continuous Filtration Unit | Separates the crystalline product from the mother liquor. | Filter mesh size, pressure differential. |

| Continuous Dryer | Removes residual solvent from the final product. | Temperature, gas flow rate. |

Scale-Up Considerations and Process Intensification Studies

The scalability of a synthetic process developed in an academic setting is a critical factor for its potential industrial application. Continuous flow processes are generally more straightforward to scale up than batch processes. bioprocessonline.com The scaling-up of the synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine can be achieved by either increasing the size of the reactor or by "numbering-up," which involves running multiple reactors in parallel. scielo.br

Process intensification is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine, several process intensification strategies can be employed. These include using more concentrated reaction mixtures to increase throughput, minimizing solvent usage to reduce waste, and integrating reaction and separation steps to decrease the number of unit operations. numberanalytics.comnumberanalytics.com The use of microreactors and other advanced reactor designs can significantly enhance heat and mass transfer, leading to higher yields and selectivities. numberanalytics.com

Table 3: Scale-Up and Process Intensification Strategies

| Strategy | Objective | Approach | Expected Outcome |

|---|---|---|---|

| Scaling-Up | Increase production capacity. | Increase reactor volume or number of parallel reactors. | Higher throughput of the final product. |

| Process Intensification | Improve efficiency and sustainability. | Use of microreactors, higher concentrations, integrated steps. | Reduced waste, lower energy consumption, smaller footprint. |

| In-line Analytics (PAT) | Enhance process control and quality. | Real-time monitoring of reaction and crystallization. | Consistent product quality and immediate process adjustments. |

| Solvent Minimization | Reduce environmental impact. | Higher reactant concentrations, solvent recycling. | Greener and more cost-effective process. |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Complex Analogues

The development of efficient and versatile synthetic routes is paramount for the exploration of novel analogues of 2-Methoxy-2-(3-methoxyphenyl)ethanamine. While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, methodologies for structurally related phenethylamines and their derivatives can provide a foundation for future synthetic endeavors.

One promising approach involves the adaptation of methods used for the synthesis of other 2-alkoxyphenoxyethanamines. For instance, a patented method for preparing 2-alkoxyphenoxyethanamines involves the reaction of an ortho-substituted phenol (B47542) with a 2-alkyloxazoline, followed by hydrolysis of the resulting acetamide. google.com This strategy could potentially be modified to introduce the desired methoxy (B1213986) group at the benzylic position of the ethanamine backbone.

Another avenue for exploration lies in the adaptation of synthetic routes for other methoxy-substituted phenethylamines. For example, the synthesis of 2-(2-alkoxy phenoxy) ethylamine (B1201723), an intermediate for carvedilol (B1668590) and tamsulosin, has been described. google.com These methods often involve the reaction of a guaiacol (B22219) derivative with a suitable two-carbon synthon containing a protected amine functionality. google.com By employing a starting material with a methoxy group at the 3-position of the phenyl ring and developing a strategy to introduce a methoxy group at the alpha-position of the ethylamine side chain, novel analogues could be accessed.

Furthermore, the Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines from phenethylamines, could be employed with 2-Methoxy-2-(3-methoxyphenyl)ethanamine as a starting material to generate a diverse library of complex, fused analogues. fishersci.ca The use of various aldehydes in this reaction would allow for the introduction of a wide range of substituents, leading to novel molecular scaffolds with potentially unique pharmacological profiles.

Future research in this area should focus on developing stereoselective synthetic methods to control the chirality at the methoxy-bearing carbon atom, as different stereoisomers are likely to exhibit distinct biological activities.

Advanced Computational Approaches for Predictive Modeling

In the absence of extensive empirical data, advanced computational modeling presents a powerful tool for predicting the physicochemical properties, potential biological targets, and metabolic fate of 2-Methoxy-2-(3-methoxyphenyl)ethanamine and its analogues.

Molecular Properties Prediction:

Computational tools can provide valuable insights into the fundamental properties of this molecule. The table below presents some computed descriptors for 2-Methoxy-2-(3-methoxyphenyl)ethanamine, highlighting the type of data that can be generated. nih.gov

| Property | Value | Method |

| Molecular Weight | 181.23 g/mol | PubChem 2.2 |

| XLogP3 | 0.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 181.110278721 | PubChem 2.2 |

| Monoisotopic Mass | 181.110278721 | PubChem 2.2 |

| Topological Polar Surface Area | 44.5 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 13 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | PubChem |

| Complexity | 141 | Cactvs 3.4.8.18 |

Predictive Modeling of Biological Activity:

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models for the biological activity of novel analogues. By synthesizing a small library of compounds and evaluating their activity at various targets, computational models can be developed to guide the design of more potent and selective molecules.

Molecular docking simulations can be used to predict the binding modes of 2-Methoxy-2-(3-methoxyphenyl)ethanamine and its analogues at various biological targets. For instance, docking studies could be performed against the crystal structures of monoamine transporters or various G-protein coupled receptors (GPCRs) to prioritize which targets are most likely to be modulated by this class of compounds.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the key interactions that stabilize binding and contribute to biological activity.

Untapped Biological Targets and Therapeutic Areas for Exploration

The structural similarity of 2-Methoxy-2-(3-methoxyphenyl)ethanamine to other known psychoactive phenethylamines suggests several potential biological targets and therapeutic areas for exploration.

Monoamine Transporters and Receptors:

Many phenethylamine (B48288) derivatives are known to interact with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. wikipedia.org It is plausible that 2-Methoxy-2-(3-methoxyphenyl)ethanamine or its analogues could exhibit activity at these transporters, potentially leading to applications in mood disorders, attention-deficit/hyperactivity disorder (ADHD), or other neurological conditions.

The trace amine-associated receptor 1 (TAAR1) is another promising target. wikipedia.org TAAR1 is a GPCR that is activated by a variety of endogenous and exogenous amines and plays a role in modulating monoaminergic neurotransmission. Compounds that act as agonists or antagonists at TAAR1 could have therapeutic potential in a range of psychiatric and neurological disorders.

Other GPCRs:

The vast family of GPCRs presents a rich landscape for target discovery. The specific substitution pattern of 2-Methoxy-2-(3-methoxyphenyl)ethanamine may confer selectivity for certain subtypes of serotonin, dopamine, or adrenergic receptors. For example, some designer drugs with phenethylamine backbones show high affinity for specific serotonin receptor subtypes, such as the 5-HT2A receptor. nih.gov Systematic screening of this compound and its analogues against a panel of GPCRs could uncover novel and selective ligands with therapeutic potential.

Ion Channels and Other Enzymes:

Beyond monoaminergic targets, it is worthwhile to investigate the potential effects of these compounds on other classes of proteins, such as ion channels and enzymes. For instance, some psychoactive compounds have been found to modulate the activity of voltage-gated ion channels or enzymes involved in neurotransmitter metabolism. Broad-based phenotypic screening and target identification technologies could be employed to uncover unexpected biological activities and novel therapeutic opportunities for analogues of 2-Methoxy-2-(3-methoxyphenyl)ethanamine.

The exploration of these future research directions will be crucial in elucidating the full scientific and potential therapeutic value of 2-Methoxy-2-(3-methoxyphenyl)ethanamine and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(3-methoxyphenyl)ethanamine, and what are their advantages?

- Methodology : The compound can be synthesized via the Bischler-Napieralski reaction , starting with a substituted phenethylamine precursor. For example, condensation of 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine with a carboxylic acid derivative, followed by reductive methylation, has been reported to yield structurally similar isoquinoline derivatives .

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to improve yield. Monitor intermediates using HPLC or TLC to ensure purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of methoxy groups (δ ~3.3–3.8 ppm for OCH₃) and ethanamine backbone (δ ~1.5–2.5 ppm for CH₂).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected m/z for C₁₀H₁₅NO₂: 181.2 g/mol).

- Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a refrigerated, airtight container away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Approach :

- Compare NMR chemical shifts across studies, accounting for solvent effects (e.g., DMSO vs. CDCl₃).

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions.

- Cross-validate with X-ray crystallography for absolute configuration determination, especially if chirality is involved (e.g., enantiomers in ) .

Q. What strategies improve the yield of reductive methylation in the synthesis of this compound?

- Optimization :

- Use sodium cyanoborohydride as a selective reducing agent to minimize side reactions.

- Control pH (~5–6) to favor imine formation.

- Employ microwave-assisted synthesis to reduce reaction time and enhance efficiency .

Q. How does the substitution pattern (e.g., methoxy position) influence the compound’s stability?

- Insights :

- The 3-methoxy group on the phenyl ring may increase steric hindrance, slowing hydrolysis.

- Stability tests under varying pH (1–13) and temperatures (4–40°C) can identify degradation pathways. Use HPLC-MS to detect breakdown products .

Q. What are the applications of this compound in drug discovery research?

- Case Study : Structurally similar compounds (e.g., phenethylisoquinoline derivatives) act as ABCB1 modulators to reverse multidrug resistance in cancer cells. Evaluate its potential via in vitro cytotoxicity assays (e.g., MTT) and P-glycoprotein inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.